molecular formula C18H32N2O4 B6797849 N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide

N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide

Cat. No.: B6797849
M. Wt: 340.5 g/mol
InChI Key: KTKVWEPCFUTVKH-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an oxan-2-ylmethoxy group and a dimethyloxolan group

Properties

IUPAC Name

N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-18(2)16(8-12-24-18)19-17(21)20-9-6-14(7-10-20)23-13-15-5-3-4-11-22-15/h14-16H,3-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKVWEPCFUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)NC(=O)N2CCC(CC2)OCC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution with Oxan-2-ylmethoxy Group: The oxan-2-ylmethoxy group can be introduced via a nucleophilic substitution reaction, where an appropriate oxan-2-ylmethanol derivative reacts with the piperidine ring.

    Attachment of Dimethyloxolan Group: The dimethyloxolan group can be attached through an alkylation reaction, using a dimethyloxolan derivative and a suitable base to facilitate the reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The oxan-2-ylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethyloxolan-3-yl)-4-(oxan-2-ylmeth

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